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Compound of Interest

Compound Name: 2-(2-Methylpropoxy)benzonitrile

CAS No.: 902093-98-5

Cat. No.: B3372405

Get Quote

Technical Reference & Application Guide

Executive Summary
2-(2-Methylpropoxy)benzonitrile (CAS: 902093-98-5), also known as 2-isobutoxybenzonitrile,

is a specialized aromatic ether-nitrile intermediate.[1][2] It serves as a critical pharmacophore

scaffold in medicinal chemistry, particularly in the synthesis of isoquinoline-based antineoplastic

agents and liquid crystalline materials.[2] Its structure combines a lipophilic isobutoxy tail with a

reactive nitrile "warhead," making it an ideal candidate for bioisosteric replacement studies and

heterocyclic ring formation (e.g., tetrazoles, amidines).

This guide provides a definitive cheminformatics profile, validated synthetic protocols, and an

analysis of its downstream reactivity, designed for researchers in drug discovery and materials

science.

Cheminformatics Profile
The following identifiers have been verified against chemical inventory databases (PubChem,

CAS Registry) to ensure precision in procurement and computational modeling.
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Core Identifiers
Parameter Value

IUPAC Name 2-(2-Methylpropoxy)benzonitrile

Common Name 2-Isobutoxybenzonitrile

CAS Registry Number 902093-98-5

MDL Number MFCD09945868

Molecular Formula C₁₁H₁₃NO

Molecular Weight 175.23 g/mol

Digital Identifiers (Machine-Readable)
Type Identifier String

SMILES CC(C)COc1ccccc1C#N

InChI
InChI=1S/C11H13NO/c1-9(2)8-13-11-6-4-3-5-

10(11)7-12/h3-6,9H,8H2,1-2H3

InChIKey XFQVUWGQZLJGJQ-UHFFFAOYSA-N

Computed Physicochemical Properties
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Property Value Context

XLogP3 3.3

High lipophilicity due to

isobutyl group; suggests good

membrane permeability.[1][2]

H-Bond Donor 0

Aprotic; suitable for SNAr and

organometallic reactions

without protection.[1][2]

H-Bond Acceptor 2
Nitrile nitrogen and Ether

oxygen.[1][2]

Rotatable Bonds 3 Isobutoxy chain flexibility.[1][2]

Topological Polar Surface Area 33.0 Å²

Low TPSA correlates with

blood-brain barrier (BBB)

penetration potential.[1][2]

Structural Analysis: The "Ortho Effect"
The 2-position (ortho) substitution of the isobutoxy group confers unique electronic and steric

properties compared to its meta- or para- isomers.[1][2]

Steric Shielding: The bulky isobutyl group provides steric protection to the nitrile carbon.[1][2]

This modulates the rate of nucleophilic attack (e.g., hydrolysis or Pinner reaction), often

requiring more vigorous conditions than 4-isobutoxybenzonitrile.[2]

Electronic Donation: The oxygen atom acts as a

-acceptor (induction) but a strong

-donor (resonance).[1][2] In the ortho position, this resonance effect increases the electron
density of the aromatic ring, making the nitrile carbon slightly less electrophilic, which is
critical for tuning the reactivity of downstream pharmacophores.

Synthetic Methodology
The most robust route to 2-(2-methylpropoxy)benzonitrile is the Williamson Ether Synthesis.

[1][2] This protocol avoids the use of toxic cyanide salts (required if starting from halides) by
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utilizing 2-hydroxybenzonitrile as the scaffold.[2]

Protocol: O-Alkylation of 2-Hydroxybenzonitrile
Reaction Class: Bimolecular Nucleophilic Substitution (

)[1][2]

Reagents
Substrate: 2-Hydroxybenzonitrile (1.0 eq)

Electrophile: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 eq)[1][2]

Base: Potassium Carbonate (

), anhydrous (1.5 eq)[1][2]

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

)[1][2]

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Finkelstein condition to accelerate

reaction.

Step-by-Step Procedure
Activation: Charge a round-bottom flask with 2-hydroxybenzonitrile and anhydrous DMF. Add

and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The
solution will likely turn yellow.[1]

Addition: Add isobutyl bromide dropwise. If using isobutyl chloride, the addition of catalytic KI

is mandatory to facilitate the reaction via the transient iodide.[2]

Reflux: Heat the mixture to 80°C. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction

typically reaches completion in 4–6 hours.[2]

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x reaction

volume) to precipitate the inorganic salts and the product.
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Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (to remove

unreacted phenol), followed by brine.[2]

Purification: Dry over

, filter, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0-10%
EtOAc in Hexanes).[2]

Pathway Visualization
The following diagram illustrates the synthesis and the competing side-reaction (elimination)

that must be controlled by temperature regulation.
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+
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Figure 1: Synthetic pathway for 2-(2-Methylpropoxy)benzonitrile via Williamson Ether

Synthesis, highlighting the critical SN2 vs. E2 competition.

Downstream Applications & Reactivity
Once synthesized, the nitrile group serves as a "masked" functionality.[2] The steric bulk of the

ortho-isobutoxy group dictates that downstream transformations often require catalysis or

elevated temperatures compared to unhindered nitriles.[2]

Key Transformations
Tetrazole Formation (Bioisostere):

Reagents: Sodium Azide (

),
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or

, DMF, 120°C.

Utility: The resulting tetrazole is a lipophilic bioisostere of a carboxylic acid, crucial in the

design of Angiotensin II receptor antagonists (Sartans logic).[2]

Pinner Reaction (Amidines):

Reagents: Dry HCl gas, Ethanol, followed by Ammonia.[2]

Utility: Formation of benzamidines, which are potent pharmacophores for serine protease

inhibitors (e.g., Thrombin inhibitors).

Hydrolysis (Acids/Amides):

Reagents: NaOH/H2O2 (Radziszewski reaction) for amide;

/

for acid.[1][2]

Utility: Generates 2-isobutoxybenzoic acid derivatives.[1][2]

Divergent Synthesis Map[1]

2-(2-Methylpropoxy)benzonitrile
(CAS: 902093-98-5)

5-(2-Isobutoxyphenyl)tetrazole
(Acid Bioisostere)

NaN3 / ZnBr2 / 120°C

2-Isobutoxybenzamidine
(Protease Inhibitor Scaffold)

1. HCl/EtOH
2. NH3 (Pinner)

2-Isobutoxybenzoic Acid

H2SO4 / H2O / Reflux

Isoquinoline Derivatives
(Antineoplastic Agents)

Multi-step Cyclization
(Patent FR3017868A1)
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Figure 2: Divergent synthetic utility of the nitrile warhead, illustrating key medicinal chemistry

transformations.[1][2]
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Analytical Validation
To validate the integrity of the synthesized compound, researchers should verify the following

spectral signatures.

¹H NMR (400 MHz, CDCl₃):

7.5–6.9 ppm (Multiplet, 4H, Aromatic protons).

3.8 ppm (Doublet, 2H,

): Distinctive shift due to oxygen proximity.[1][2]

2.1 ppm (Septet, 1H,

): Characteristic splitting for the isopropyl methine.[1][2]

1.0 ppm (Doublet, 6H,

): The terminal methyl groups.[2]

IR Spectroscopy:

2220–2230 cm⁻¹: Sharp, medium intensity band characteristic of the

stretch.[2]

1240–1260 cm⁻¹: Strong aryl alkyl ether

stretch.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chem960.com [chem960.com]

2. chem960.com [chem960.com]

3. 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Structural Characterization and Synthetic Utility of 2-(2-
Methylpropoxy)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3372405/docs#structural-characterization-and-
synthetic-utility-of-2-2-methylpropoxy-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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